Meta Isomer Exhibits Higher Computed Lipophilicity (XLogP3) Than Para Isomer
3-(Formylamino)benzoic acid (meta isomer) has a computed XLogP3 value of 1.3, which is 0.4 log units higher than the XLogP3 value of 0.9 for the para isomer 4-(formylamino)benzoic acid [1][2]. This difference indicates that the meta isomer is more lipophilic and is predicted to have higher passive membrane permeability, a critical parameter in cell-based assays and in vivo distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 4-(Formylamino)benzoic acid (para isomer): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (meta more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 for meta; 2025.09.15 for para) |
Why This Matters
Higher lipophilicity improves passive membrane permeability, potentially enhancing intracellular target engagement in whole-cell assays.
- [1] PubChem. (2025). 3-(Formylamino)benzoic acid, CID 15248987. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 4-(Formylamino)benzoic acid, CID 232524. National Center for Biotechnology Information. View Source
